

Application Notes and Protocols: Antimicrobial Properties of Delphinidin 3-galactoside

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Compound of Interest

Compound Name: Delphinidin 3-galactoside

Cat. No.: B150078

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Introduction

Delphinidin 3-galactoside is a naturally occurring anthocyanin, a class of water-soluble pigments belonging to the flavonoid family.[1][2] Found in various fruits and vegetables, delphinidin and its glycosides are noted for a range of bioactivities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3][4] The glycosylation of delphinidin is associated with increased stability.[2] This document provides detailed application notes and experimental protocols for investigating the antimicrobial properties of **Delphinidin 3-galactoside**.

Data Presentation

Due to the limited availability of specific published Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for **Delphinidin 3-galactoside** against a wide range of microorganisms, the following tables present hypothetical yet plausible data based on the known antimicrobial activities of delphinidin and its glycosides. These values should be experimentally verified.

Table 1: Hypothetical Antibacterial Activity of **Delphinidin 3-galactoside**

Bacterial Strain	Type	MIC (µg/mL)	MBC (µg/mL)
Staphylococcus aureus	Gram-positive	128	256
Streptococcus pyogenes	Gram-positive	256	512
Escherichia coli	Gram-negative	512	>512
Pseudomonas aeruginosa	Gram-negative	>512	>512

Table 2: Hypothetical Antifungal Activity of **Delphinidin 3-galactoside**

Fungal Strain	Type	MIC (µg/mL)	MFC (µg/mL)
Candida albicans	Yeast	256	512
Aspergillus niger	Mold	512	>512

Mechanism of Action

The antimicrobial mechanism of anthocyanins, including **Delphinidin 3-galactoside**, is multifaceted and not yet fully elucidated for this specific compound. However, research on related compounds suggests several key modes of action:

- **Cell Membrane Disruption:** Anthocyanins can interact with the cell membrane of microorganisms, leading to increased permeability and leakage of intracellular components. [\[5\]](#)
- **Enzyme Inhibition:** These compounds may inhibit essential microbial enzymes, thereby disrupting metabolic pathways necessary for survival. [\[5\]](#)
- **Inhibition of Biofilm Formation:** Delphinidin, the aglycone of **Delphinidin 3-galactoside**, has been shown to inhibit biofilm formation by pathogens such as *Staphylococcus aureus*. [\[6\]](#)

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of **Delphinidin 3-galactoside**.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

Objective: To determine the lowest concentration of **Delphinidin 3-galactoside** that visibly inhibits the growth of a specific microorganism.

Materials:

- **Delphinidin 3-galactoside** (analytical standard)
- Sterile 96-well microtiter plates
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
- Microbial suspension of the test organism, adjusted to 0.5 McFarland standard
- Sterile pipette tips and multichannel pipette
- Incubator

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **Delphinidin 3-galactoside** in a suitable solvent (e.g., DMSO or sterile distilled water) at a concentration of 1024 µg/mL.
- Serial Dilutions:
 - Add 100 µL of sterile broth to all wells of a 96-well plate.
 - Add 100 µL of the **Delphinidin 3-galactoside** stock solution to the first well of each row to be tested, resulting in a concentration of 512 µg/mL.
 - Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a

range of concentrations (e.g., 512, 256, 128, 64, 32, 16, 8, 4 µg/mL).

- Inoculation:
 - Prepare a microbial inoculum by diluting the 0.5 McFarland standard suspension in broth to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
 - Add 100 µL of the diluted microbial suspension to each well containing the serially diluted compound and the growth control wells.
- Controls:
 - Positive Control (Growth Control): A well containing 100 µL of broth and 100 µL of the microbial inoculum.
 - Negative Control (Sterility Control): A well containing 200 µL of uninoculated broth.
 - Solvent Control: If a solvent other than water is used, include a control with the highest concentration of the solvent used.
- Incubation: Incubate the plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).
- Reading Results: The MIC is the lowest concentration of **Delphinidin 3-galactoside** at which there is no visible growth (turbidity) compared to the positive control.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Objective: To determine the lowest concentration of **Delphinidin 3-galactoside** that kills 99.9% of the initial microbial inoculum.

Materials:

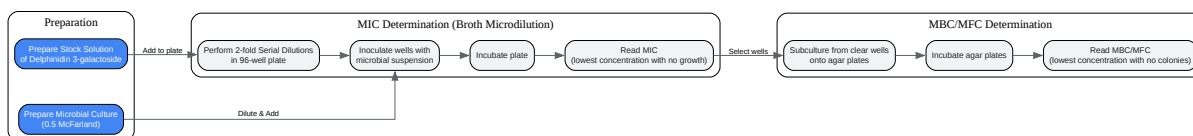
- Results from the MIC assay
- Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

- Sterile pipette tips
- Incubator

Procedure:

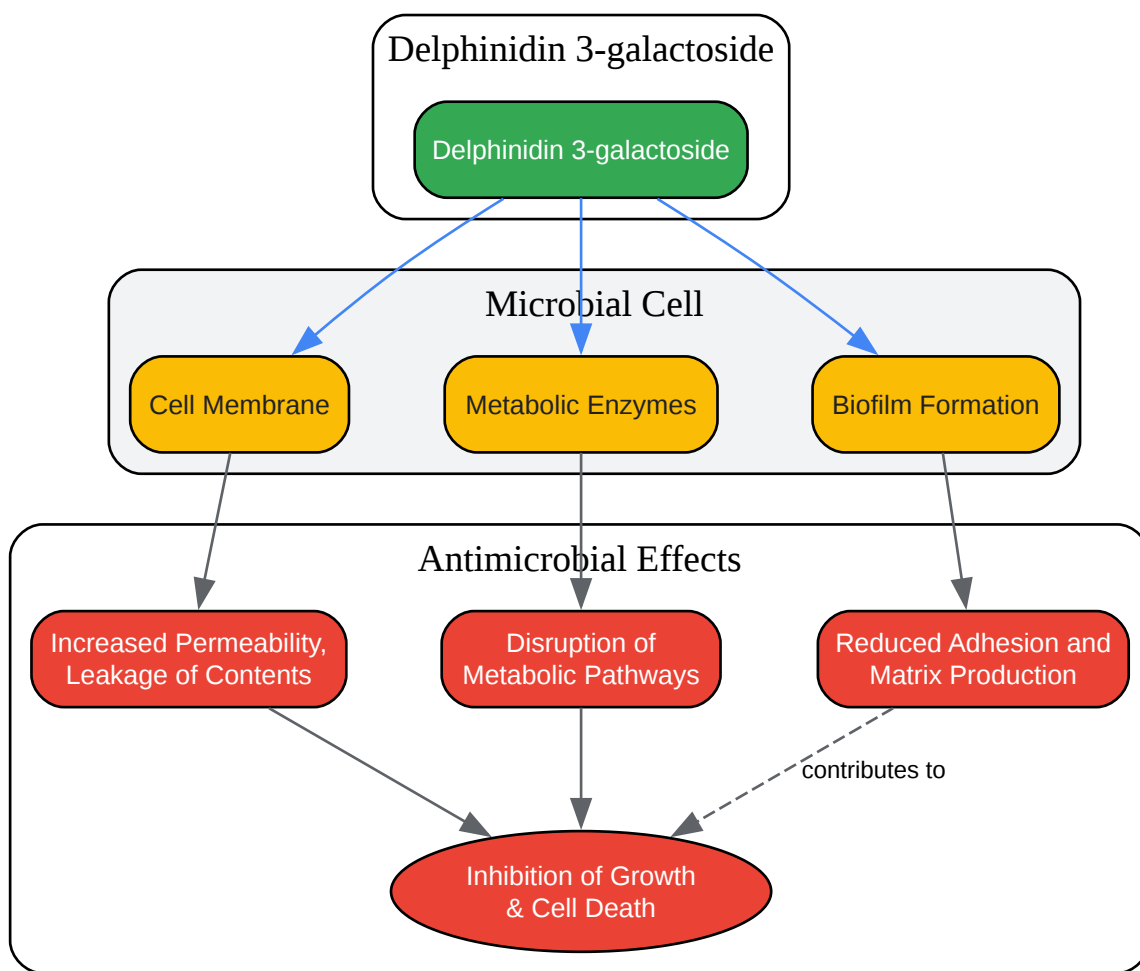
- Subculturing: From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 μ L aliquot from each well.
- Plating: Spot-inoculate the 10 μ L aliquots onto separate, appropriately labeled agar plates.
- Incubation: Incubate the agar plates under the same conditions as the MIC assay.
- Reading Results: The MBC or MFC is the lowest concentration of **Delphinidin 3-galactoside** that results in no microbial growth (or a $\geq 99.9\%$ reduction in CFU compared to the initial inoculum) on the agar plate after incubation.

Visualizations



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Caption: Workflow for Determining MIC and MBC/MFC.



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Caption: Postulated Antimicrobial Mechanisms of Action.

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